molecular formula C4H4N2O2 B3119273 Uracil-5-d CAS No. 24897-50-5

Uracil-5-d

Cat. No.: B3119273
CAS No.: 24897-50-5
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Description

Uracil-5-d is a derivative of uracil, a naturally occurring pyrimidine base found in RNA. Uracil is a demethylated form of thymine and plays a crucial role in the structure and function of RNA. This compound is specifically modified at the 5th position, which can significantly alter its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives, including Uracil-5-d, often involves the modification of the uracil ring. One common method is the alkylation of uracil at the N1-position, followed by further functionalization at the 5th position. For example, N3-substituted 5-acetyluracils can be synthesized from corresponding N3-substituted 5-acetylcytosines .

Industrial Production Methods

Industrial production of uracil derivatives typically employs large-scale organic synthesis techniques. One-pot organic synthesis processes using a single solvent are often used for the synthesis of drug analogues of uracil . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Uracil-5-d can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include isopropylmagnesium chloride, LiCl, and various organic solvents such as dimethyl sulfoxide (DMSO) and chloroform . Reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired modifications.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation at the N1-position can produce a series of 1,3-disubstituted 5-acetyluracils .

Scientific Research Applications

Uracil-5-d and its derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of uracil derivatives, such as 5-fluorouracil, involves the inhibition of DNA synthesis. After activation, these compounds bind preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking and inhibition of DNA synthesis and function . This mechanism is crucial for their effectiveness as anticancer agents.

Comparison with Similar Compounds

Uracil-5-d can be compared with other similar compounds, such as:

This compound is unique due to its specific modification at the 5th position, which can significantly alter its chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=O)NC1=O
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Molecular Formula

C4H4N2O2
Record name uracil
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Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
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DSSTOX Substance ID

DTXSID4021424
Record name Uracil
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Molecular Weight

112.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
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Solubility

3.6 mg/mL
Record name Uracil
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CAS No.

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
Record name Uracil
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Record name 2,4-Pyrimidinediol
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Record name 4(1H)-Pyrimidinone, 2-hydroxy-
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Melting Point

330 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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